N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 864918-15-0
VCID: VC4699757
InChI: InChI=1S/C18H17N3OS2/c1-13-6-5-9-15(10-13)17-20-18(24-21-17)23-12-16(22)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22)
SMILES: CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3
Molecular Formula: C18H17N3OS2
Molecular Weight: 355.47

N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

CAS No.: 864918-15-0

Cat. No.: VC4699757

Molecular Formula: C18H17N3OS2

Molecular Weight: 355.47

* For research use only. Not for human or veterinary use.

N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide - 864918-15-0

Specification

CAS No. 864918-15-0
Molecular Formula C18H17N3OS2
Molecular Weight 355.47
IUPAC Name N-benzyl-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C18H17N3OS2/c1-13-6-5-9-15(10-13)17-20-18(24-21-17)23-12-16(22)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22)
Standard InChI Key VVDDRXCDUFCJHI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3

Introduction

Structural and Chemical Properties

The compound’s molecular formula is C₁₈H₁₈N₄OS, with a molecular weight of 338.4 g/mol . Its structure comprises a 1,2,4-thiadiazole core substituted at position 3 with an m-tolyl group (a methyl-substituted phenyl ring) and at position 5 with a thioacetamide side chain bearing a benzyl group (Figure 1). Key features include:

  • Thiadiazole ring: A five-membered heterocycle containing one sulfur and two nitrogen atoms, contributing to electronic stability and hydrogen-bonding potential .

  • Thioether linkage: The sulfur atom bridges the thiadiazole and acetamide moieties, enhancing lipophilicity and metabolic stability .

  • Substituents: The m-tolyl group introduces steric bulk and hydrophobic interactions, while the benzyl group on the acetamide nitrogen modulates solubility and target affinity .

Table 1: Physicochemical Properties

PropertyValue
CAS Number2034513-50-1
Molecular FormulaC₁₈H₁₈N₄OS
Molecular Weight338.4 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported

Synthetic Methodology

The synthesis of N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves multi-step reactions, drawing parallels to established protocols for 1,3,4-thiadiazole derivatives .

Synthesis of 5-Amino-3-(m-Tolyl)-1,2,4-Thiadiazole

The thiadiazole core is typically constructed via cyclization of thiosemicarbazides under acidic conditions . For example:

  • Thiosemicarbazide formation: m-Tolyl isothiocyanate reacts with hydrazine hydrate to yield a thiosemicarbazide intermediate.

  • Cyclization: Treatment with concentrated sulfuric acid induces ring closure, forming 5-amino-3-(m-tolyl)-1,2,4-thiadiazole .

Chloroacetylation of the Thiadiazole Amine

The amino group at position 5 is chloroacetylated to introduce reactivity for subsequent thiol substitution:

  • Reaction conditions: 5-Amino-3-(m-tolyl)-1,2,4-thiadiazole is treated with chloroacetyl chloride in tetrahydrofuran (THF) using triethylamine as a base .

  • Product: 2-Chloro-N-(3-(m-tolyl)-1,2,4-thiadiazol-5-yl)acetamide.

Thioether Formation with Benzyl Mercaptan

The chloroacetamide intermediate undergoes nucleophilic substitution with benzyl mercaptan:

  • Nucleophilic attack: Benzyl mercaptan’s thiol group displaces the chloride, forming a thioether bond.

  • Catalysis: Piperidine or potassium carbonate facilitates the reaction in acetonitrile under reflux .

Equation 1:

2-Chloro-N-(3-(m-tolyl)-1,2,4-thiadiazol-5-yl)acetamide+Benzyl mercaptanPiperidineN-Benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide+HCl\text{2-Chloro-N-(3-(m-tolyl)-1,2,4-thiadiazol-5-yl)acetamide} + \text{Benzyl mercaptan} \xrightarrow{\text{Piperidine}} \text{N-Benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide} + \text{HCl}

Purification and Characterization

The crude product is purified via recrystallization (methanol/water) and characterized by:

  • IR spectroscopy: Peaks at ~1674 cm⁻¹ (amide C=O) and 2910–3012 cm⁻¹ (aromatic C–H) .

  • ¹H NMR: Signals at δ 2.24 ppm (m-tolyl methyl), δ 4.44 ppm (acetamide CH₂), and δ 7.14–7.59 ppm (aromatic protons) .

  • Mass spectrometry: Molecular ion peak at m/z 338.1 [M+H]⁺ .

CompoundActivity (ED₅₀/MIC)Target Organism/Condition
5-(3,4,5-Trimethoxybenzylidene)-1,3,4-thiadiazole100 mg/kg (MES)Maximal electroshock seizures
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide126.8 mg/kgIsoniazid-induced seizures
2-(1H-Benzimidazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide8 µg/mLStaphylococcus aureus

Computational and Mechanistic Insights

Molecular docking studies of analogous thiadiazoles reveal interactions with:

  • GABA receptors: Hydrogen bonding with Asn-60 and hydrophobic contacts with Leu-64 .

  • Voltage-gated sodium channels: π-Stacking with Phe-1764 and electrostatic interactions with Arg-1622 . These findings suggest that N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may similarly modulate neuronal excitability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator